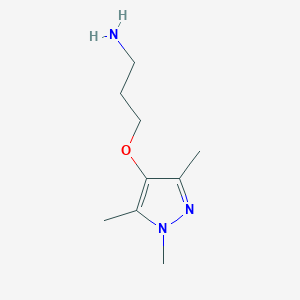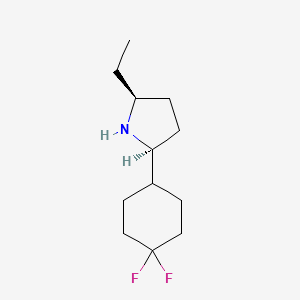
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine is a chiral compound characterized by the presence of a difluorocyclohexyl group and an ethylpyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and (S)-ethylpyrrolidine.
Formation of Intermediate: The 4,4-difluorocyclohexanone is reacted with (S)-ethylpyrrolidine under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-methylpyrrolidine
- (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-propylpyrrolidine
Uniqueness
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine is unique due to its specific chiral configuration and the presence of both difluorocyclohexyl and ethylpyrrolidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H21F2N |
|---|---|
Poids moléculaire |
217.30 g/mol |
Nom IUPAC |
(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine |
InChI |
InChI=1S/C12H21F2N/c1-2-10-3-4-11(15-10)9-5-7-12(13,14)8-6-9/h9-11,15H,2-8H2,1H3/t10-,11-/m0/s1 |
Clé InChI |
YXIXOOWCKATOIU-QWRGUYRKSA-N |
SMILES isomérique |
CC[C@H]1CC[C@H](N1)C2CCC(CC2)(F)F |
SMILES canonique |
CCC1CCC(N1)C2CCC(CC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


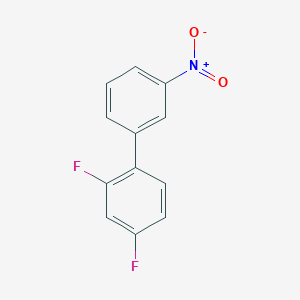
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)

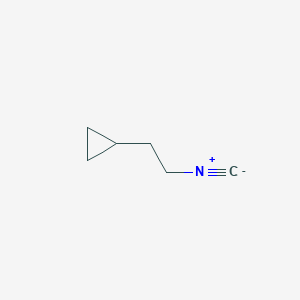

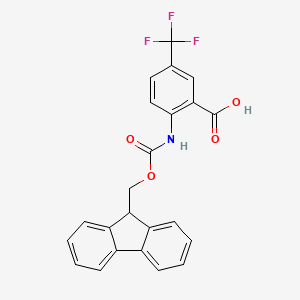
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
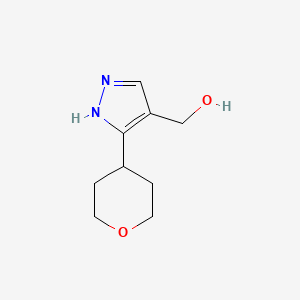
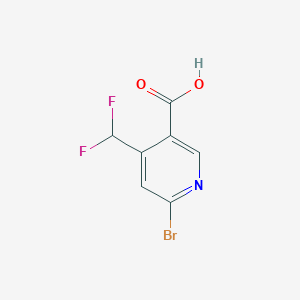
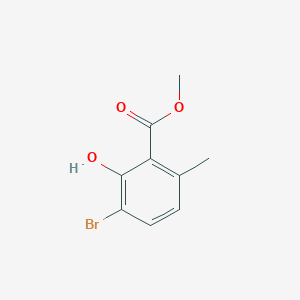

![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
